molecular formula C17H18N4O2 B5738441 1-butyryl-N-(2-furylmethyl)-3-phenyl-1H-1,2,4-triazol-5-amine

1-butyryl-N-(2-furylmethyl)-3-phenyl-1H-1,2,4-triazol-5-amine

Cat. No. B5738441
M. Wt: 310.35 g/mol
InChI Key: ZHMQKDSSRPHEMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-butyryl-N-(2-furylmethyl)-3-phenyl-1H-1,2,4-triazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a triazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

1-butyryl-N-(2-furylmethyl)-3-phenyl-1H-1,2,4-triazol-5-amine has been studied for its potential applications in various fields. In pharmacology, this compound has shown promising results as an anti-inflammatory and analgesic agent. It has also been studied as a potential anticancer agent due to its ability to inhibit cancer cell proliferation. In addition, this compound has been studied for its potential applications in the field of neuroscience as a cognitive enhancer.

Mechanism of Action

The mechanism of action of 1-butyryl-N-(2-furylmethyl)-3-phenyl-1H-1,2,4-triazol-5-amine is not fully understood. However, studies have shown that this compound inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation and pain. In addition, this compound has been shown to inhibit the activity of histone deacetylase (HDAC), which is an enzyme that regulates gene expression. This inhibition leads to increased expression of genes that are involved in cell cycle arrest and apoptosis, which may explain the compound's potential anticancer properties.
Biochemical and Physiological Effects:
1-butyryl-N-(2-furylmethyl)-3-phenyl-1H-1,2,4-triazol-5-amine has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of COX-2 and HDAC, as mentioned earlier. In addition, this compound has been shown to inhibit the production of nitric oxide (NO), which is a signaling molecule that plays a role in inflammation. This inhibition may contribute to the compound's anti-inflammatory and analgesic properties. In vivo studies have shown that this compound reduces inflammation and pain in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 1-butyryl-N-(2-furylmethyl)-3-phenyl-1H-1,2,4-triazol-5-amine in lab experiments include its potential applications in various fields, such as pharmacology, oncology, and neuroscience. In addition, this compound has been shown to have low toxicity in animal models, which makes it a promising candidate for further studies. However, the limitations of using this compound in lab experiments include its limited solubility in water and its instability in acidic conditions.

Future Directions

The potential applications of 1-butyryl-N-(2-furylmethyl)-3-phenyl-1H-1,2,4-triazol-5-amine in various fields warrant further studies. Some of the future directions for research include:
1. Studying the compound's potential applications as a cognitive enhancer in animal models and humans.
2. Investigating the compound's potential applications as an anticancer agent in different cancer cell lines and animal models.
3. Studying the compound's mechanism of action in more detail to understand its biochemical and physiological effects.
4. Developing more stable and water-soluble derivatives of this compound for potential clinical use.
Conclusion:
1-butyryl-N-(2-furylmethyl)-3-phenyl-1H-1,2,4-triazol-5-amine is a promising chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its derivatives.

Synthesis Methods

1-butyryl-N-(2-furylmethyl)-3-phenyl-1H-1,2,4-triazol-5-amine can be synthesized using various methods. One of the commonly used methods is the reaction of 2-furylmethylamine, phenylhydrazine, and butyryl chloride in the presence of a base. The reaction produces a yellow crystalline solid that can be purified using recrystallization. Other methods include the reaction of 2-furylmethylamine with phenylisothiocyanate followed by the reaction with butyric anhydride.

properties

IUPAC Name

1-[5-(furan-2-ylmethylamino)-3-phenyl-1,2,4-triazol-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-2-7-15(22)21-17(18-12-14-10-6-11-23-14)19-16(20-21)13-8-4-3-5-9-13/h3-6,8-11H,2,7,12H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMQKDSSRPHEMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1C(=NC(=N1)C2=CC=CC=C2)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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